ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-20(26)16(14-22)12-15(13-21)19(23)25-10-8-24(9-11-25)17-4-6-18(27-2)7-5-17/h4-7,12H,3,8-11,23H2,1-2H3/b16-12-,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMFEVXXAXHSQX-XZSJGBCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C(=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC)\C#N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate, a compound with the molecular formula CHNO and a molecular weight of 381.436 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, anti-inflammatory effects, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through various methods that involve the modification of piperazine derivatives and dicyano compounds. The structural features include:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Dicyano Group : Imparts potential for electron-withdrawing effects, enhancing biological activity.
- Piperazine Moiety : Known for its pharmacological significance in drug design.
Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Study by Fandaklı et al. (2012) : Investigated related compounds and found notable antimicrobial activity against various pathogens.
- Bektaş et al. (2007) : Reported on novel 1,2,4-triazole derivatives that displayed good to moderate antimicrobial activities.
Anti-inflammatory Effects
The incorporation of the 4-(4-methoxyphenyl)piperazin-1-yl moiety in derivatives has led to promising anti-inflammatory outcomes:
- Annapurna & Jalapathi (2014) : Their research indicated that certain derivatives showed significant anti-inflammatory activity in vitro.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized compounds, this compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Ethyl compound | 15 µg/mL | 20 µg/mL |
| Standard antibiotic | 30 µg/mL | 50 µg/mL |
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, the compound exhibited a dose-dependent reduction in paw edema compared to control groups. The results suggested that the compound could inhibit pro-inflammatory cytokines effectively.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Ethyl compound (50 mg/kg) | 60% |
| Ethyl compound (100 mg/kg) | 75% |
| Control group | 10% |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to achieve high stereoselectivity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of malonaldehyde bis(dimethyl acetal) with amines (e.g., ethanamine) under acidic conditions (acetic acid) to form the diene backbone.
- Step 2: Introduction of the sulfonyl or cyano groups via nucleophilic substitution or Michael addition, using reagents like ethyl 2-(phenylsulfonyl)acetate in DMF with a base (e.g., DBU) to promote stereoselectivity .
- Step 3: Piperazine incorporation via SNAr (nucleophilic aromatic substitution) using 4-(4-methoxyphenyl)piperazine.
Key Controls: - Temperature (reflux for cyclization), solvent polarity (DMF for polar intermediates), and catalyst/base selection (DBU for deprotonation).
- Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) to ensure intermediate purity.
Q. How can the stereochemistry (2Z,4E) and structural integrity of the compound be confirmed?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to identify coupling constants (e.g., ) for double-bond geometry. NOESY correlations can confirm spatial proximity of substituents .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., planar pentadiene conformation with dihedral angles <15° between substituents, as in similar compounds) .
- Elemental Analysis: Confirm empirical formula (e.g., CHNS analysis with <0.3% deviation from theoretical values) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in airtight containers under inert gas (N or Ar) at −20°C to prevent hydrolysis of the cyano and ester groups.
- Use desiccants (silica gel) to avoid moisture absorption, which can degrade the diene system .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of the conjugated diene system?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental UV-Vis spectra (λmax ~300–400 nm for π→π* transitions) .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO or aqueous buffers to assess aggregation propensity, which impacts bioavailability .
Q. What strategies resolve contradictions in reported biological activity across assays (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer:
Q. How can derivatives be designed to explore structure-activity relationships (SAR) for receptor targeting?
Methodological Answer:
- Piperazine Modifications: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF) or donating (e.g., OMe, NH) substituents to modulate receptor binding. Synthesize analogs via Buchwald-Hartwig coupling .
- Diene Backbone Alterations: Introduce methyl groups at C3/C5 to sterically hinder rotation and stabilize bioactive conformations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Batch Comparison: Run -NMR under identical conditions (solvent, temperature). Shifts >0.1 ppm suggest structural deviations (e.g., tautomerism or isomerization).
- Isotopic Labeling: Use -labeled piperazine to track unexpected protonation states or hydrogen bonding in DMSO-d .
Q. Why might in vitro potency fail to correlate with in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). Poor solubility (<10 µM in PBS) often limits bioavailability .
- Prodrug Strategies: Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
